Cedrin

Catalog No.
S1528280
CAS No.
75513-81-4
M.F
C16H14O8
M. Wt
334.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cedrin

CAS Number

75513-81-4

Product Name

Cedrin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

InChI

InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1

InChI Key

NZRLODDQFPZTPM-JKSUJKDBSA-N

SMILES

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O

Cedrin is a natural flavonoid found in Pinus ayacahuite.
Natural product derived from plant source.
Cedrin is a natural product found in Cedrus deodara with data available.

Cedrin (C16H14O8) is a highly specialized, naturally occurring 6-methylated dihydroflavonol primarily isolated from Cedrus deodara. In procurement contexts, it is predominantly sourced as a high-purity analytical standard (≥90% LC/MS-ELSD) for metabolomics, phytochemical profiling, and neuropharmacological screening. Unlike crude plant extracts, isolated Cedrin provides a defined molecular weight (334.28 g/mol) and consistent solubility profiles in polar organic solvents such as DMSO and ethyl acetate, making it a critical reference material for quantifying flavonoid distribution in pinaceae species and standardizing in vitro assays targeting oxidative stress and mitochondrial dysfunction.

Substituting Cedrin with closely related, more abundant dihydroflavonols like taxifolin or dihydromyricetin compromises both analytical accuracy and specific biological assay outcomes. In metabolomic workflows, the unique 6-methyl substitution of Cedrin alters its chromatographic retention time and mass fragmentation pattern, meaning unmethylated analogs cannot serve as accurate quantitative standards. Furthermore, in cell-based neurotoxicity models such as Aβ1-42-injured PC12 cells, Cedrin's specific structural profile governs its intracellular accumulation and mitochondrial protection capabilities, rendering generic flavonoid mixtures or crude extracts unsuitable for reproducible structure-activity relationship mapping [1].

Chromatographic Reproducibility for Phytochemical Profiling

For precise quantification of Cedrus deodara metabolites, high-purity Cedrin provides a distinct, reproducible chromatographic signature that cannot be replicated by crude extracts. When utilized in LC/MS workflows, isolated Cedrin yields a sharp, defined peak corresponding to its 334.28 m/z, eliminating the matrix suppression and overlapping retention times inherent to unpurified flavonoid fractions .

Evidence DimensionAnalytical precision and signal-to-noise ratio
Target Compound DataHigh-purity Cedrin (≥90% LC/MS-ELSD) yields discrete m/z 334.28 quantification
Comparator Or BaselineCrude Cedrus deodara extract
Quantified DifferenceElimination of matrix interference and overlapping isobaric flavonoid signals
ConditionsLC-MS/MS metabolomic profiling

Procuring high-purity Cedrin is essential for laboratories requiring absolute quantification of pinaceae biomarkers without matrix-induced signal suppression.

Dose-Dependent Restoration of PC12 Cell Viability in Neurotoxicity Models

In standardized neurotoxicity assays, Cedrin demonstrates potent protective effects against amyloid β1-42-induced damage. At low micromolar concentrations (0.1 to 10 μM), Cedrin significantly restores the viability of PC12 cells by inhibiting reactive oxygen species (ROS) overproduction and enhancing superoxide dismutase (SOD) activity. This targeted mitochondrial protection and suppression of apoptosis establishes Cedrin as a highly reliable positive control for neurodegenerative disease screening [1].

Evidence DimensionCell viability and ROS suppression
Target Compound DataCedrin (0.1 - 10 μM) significantly restores viability and SOD activity
Comparator Or BaselineAβ1-42 injured PC12 cells (Vehicle control)
Quantified DifferenceConcentration-dependent reversal of Aβ1-42-induced mitochondrial dysfunction and apoptosis
ConditionsIn vitro PC12 cell culture model of Alzheimer's disease

Provides a validated, structurally distinct flavonoid baseline for evaluating novel neuroprotective therapeutics in Aβ1-42 phenotypic screens.

Structural Lipophilicity and Intracellular Target Engagement

The presence of the 6-methyl group on the dihydroflavonol core of Cedrin structurally differentiates it from common unmethylated analogs like dihydromyricetin. This methylation inherently increases the lipophilicity of the molecule, facilitating improved partitioning across cell membranes. In the context of intracellular assays, this enhanced membrane permeability allows Cedrin to more effectively reach mitochondrial targets to prevent the loss of mitochondrial membrane potential and pore opening during oxidative stress events [1].

Evidence DimensionMembrane permeability and lipophilicity
Target Compound Data6-methylated structure (Cedrin)
Comparator Or BaselineUnmethylated dihydroflavonols (e.g., Dihydromyricetin)
Quantified DifferenceIncreased lipophilicity driving enhanced intracellular accumulation
ConditionsCell-based neuroprotection assays (PC12)

Buyers selecting compounds for intracellular target engagement must account for how Cedrin's specific methylation enhances assay performance compared to highly polar baseline flavonoids.

Analytical Standard in Plant Metabolomics

Due to its specific molecular weight and defined retention characteristics, high-purity Cedrin is heavily procured as a reference standard for the LC-MS/MS profiling of Cedrus and Pinus species. It enables the precise quantification of 6-methylated dihydroflavonols in complex botanical matrices, ensuring batch-to-batch reproducibility in the standardization of herbal extracts and nutraceuticals .

Positive Control in Neuroprotective Screening Workflows

Cedrin's validated ability to restore PC12 cell viability and mitigate Aβ1-42-induced oxidative stress makes it an ideal reference compound for neuropharmacological screening. Laboratories developing novel anti-apoptotic or ROS-scavenging therapeutics utilize Cedrin at 0.1–10 μM concentrations to benchmark mitochondrial protection and Caspase-3 inhibition[1].

Structure-Activity Relationship (SAR) Studies for Flavonoid Optimization

Because Cedrin possesses a unique 6-methyl substitution, it is frequently utilized in medicinal chemistry workflows exploring the impact of flavonoid methylation on cellular permeability and antioxidant efficacy. It serves as a critical comparator against unmethylated analogs when mapping the lipophilic requirements for crossing cellular barriers in vitro[1].

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Dates

Last modified: 08-15-2023

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